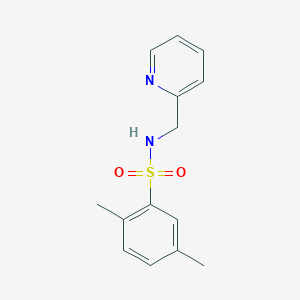
2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H16N2O2S . It is offered by several chemical suppliers.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzenesulfonamide core with two methyl groups at the 2 and 5 positions, and a N-(2-pyridinylmethyl) group .Wissenschaftliche Forschungsanwendungen
2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. This compound is known to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, making it more acidic and less favorable for cancer cell growth.
Wirkmechanismus
2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide works by inhibiting the activity of carbonic anhydrase IX, which is an enzyme that plays a crucial role in the regulation of pH in cancer cells. By inhibiting this enzyme, this compound causes a decrease in the pH of the tumor microenvironment, which in turn leads to a decrease in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability. However, this compound may have limitations in terms of its solubility and bioavailability, which may affect its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide, including further studies on its potential use in cancer treatment, as well as its effects on other diseases such as inflammation and autoimmune disorders. Additionally, research on the development of new this compound derivatives and analogs may lead to the discovery of more potent and effective compounds.
Synthesemethoden
2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-pyridinemethanol in the presence of a base such as triethylamine. This reaction results in the formation of this compound, which can be purified through recrystallization.
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-11-6-7-12(2)14(9-11)19(17,18)16-10-13-5-3-4-8-15-13/h3-9,16H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWVFUQRQVUADY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


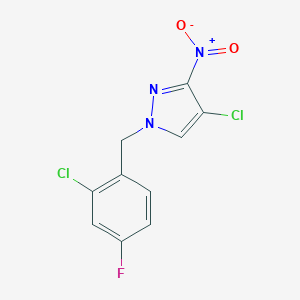
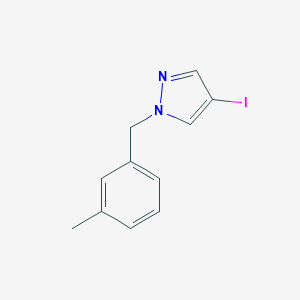
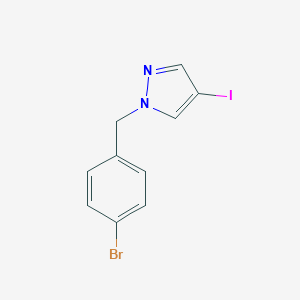
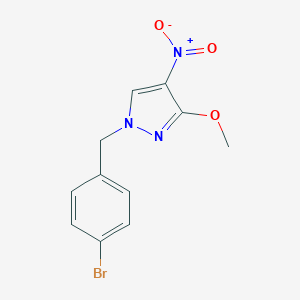








![3-[2-[2-(4-ethylphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]propanoate](/img/structure/B495073.png)